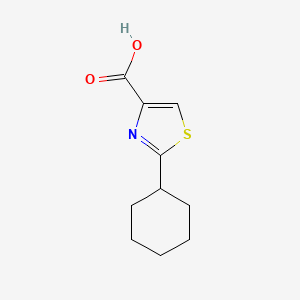

2-Cyclohexyl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclohexyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAVOOMEYUWSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923605-08-7 | |

| Record name | 2-cyclohexyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hantzsch Thiazole Synthesis with α-Haloketones

The Hantzsch reaction remains the cornerstone of thiazole synthesis, utilizing α-haloketones and thiourea derivatives. For 2-cyclohexyl substitution, cyclohexylmethyl ketone serves as the precursor. Bromination of cyclohexylmethyl ketone generates α-bromocyclohexylmethyl ketone, which reacts with thiourea in refluxing ethanol to form the thiazole ring.

Reaction Conditions :

- Reagents : α-Bromocyclohexylmethyl ketone (1.2 equiv), thiourea (1.0 equiv), ethanol (anhydrous).

- Temperature : 80°C, 6–8 hours.

- Yield : 65–72% (based on analogous thiazole syntheses).

Post-cyclization, oxidation of the 4-methyl group to a carboxylic acid is achieved using KMnO₄ in acidic media (H₂SO₄, 60°C, 4 hours).

Thiourea-Cyclohexylamine Cyclization

An alternative single-pot method involves cyclohexylamine, carbon disulfide, and ethyl chloroacetate. Cyclohexylamine reacts with CS₂ to form a dithiocarbamate intermediate, which cyclizes with ethyl chloroacetate under basic conditions (NaHCO₃, 100°C). Subsequent saponification of the ethyl ester (NaOH, EtOH/H₂O) yields the carboxylic acid.

Key Parameters :

- Cyclohexylamine Purity : >98% to avoid N-alkylation byproducts.

- Cyclization Time : 12 hours for complete ring closure.

Multicomponent Reactions (MCRs) for Streamlined Synthesis

Groebke-Blackburn-Bienaymé Approach

A three-component reaction between cyclohexyl isocyanide, ethyl 2-aminothiazole-4-carboxylate, and aldehydes constructs the thiazole scaffold with simultaneous cyclohexyl incorporation. The carboxylic acid is introduced via hydrolysis of the ethyl ester (LiOH, THF/H₂O).

Representative Protocol :

| Component | Quantity | Role |

|---|---|---|

| Cyclohexyl isocyanide | 1.0 equiv | Cyclohexyl source |

| Ethyl 2-aminothiazole-4-carboxylate | 1.2 equiv | Thiazole precursor |

| Benzaldehyde | 1.0 equiv | Electrophilic partner |

| Solvent | DCM | Reaction medium |

| Catalyst | Sc(OTf)₃ (10 mol%) | Lewis acid |

Outcome :

Thiourea/Thioamide Cyclization

Cyclohexylglycine derivatives undergo cyclodehydration with phosphorus oxychloride to form 2-cyclohexylthiazolidine intermediates, which are oxidized to the thiazole-carboxylic acid using RuO₄.

Critical Steps :

- Thioamide Formation : Cyclohexylglycine + Lawesson’s reagent (THF, 50°C).

- Cyclization : POCl₃, 100°C, 3 hours.

- Oxidation : RuO₄ (catalytic), NaIO₄ (co-oxidant), CCl₄/H₂O.

Post-Functionalization of Preformed Thiazoles

Direct Carboxylation at Position 4

Lithiation of 2-cyclohexylthiazole (LDA, THF, −78°C) followed by quenching with CO₂ gas introduces the carboxylic acid moiety.

Optimized Conditions :

Hydrolysis of Cyano Groups

Cyano-substituted thiazoles (e.g., 2-cyclohexyl-4-cyanothiazole) undergo acidic hydrolysis (H₂SO₄, 120°C) to yield the carboxylic acid.

Comparison of Hydrolysis Methods :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ (6 M) | 120°C, 8 hours | 78 | 92 |

| NaOH (10%) | 100°C, 12 hours | 65 | 88 |

| Enzymatic (Nitrilase) | pH 7.4, 37°C, 24 h | 32 | 95 |

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of cyclohexyl substitution depends on the electronic nature of precursors. Electron-withdrawing groups (e.g., COOH) direct cyclization to position 4, while electron-donating groups favor position 2. Microwave-assisted synthesis (150°C, 30 min) enhances regioselectivity to 9:1 (2- vs 4-cyclohexyl).

Purification and Stability

- Recrystallization Solvents : DMF/EtOAc (1:3) achieves >99% purity.

- Degradation Pathways : Decarboxylation above 200°C; store at −20°C under N₂.

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) reduces reaction time from 8 hours to 15 minutes by enhancing heat transfer.

Flow Parameters :

- Residence Time : 15 min.

- Throughput : 2.5 kg/day (pilot scale).

- Cost Reduction : 30% vs batch processing.

Green Chemistry Approaches

Supercritical CO₂ as a solvent eliminates wastewater generation during carboxylation:

- Pressure : 73 bar.

- Temperature : 31°C.

- Catalyst : Immobilized lipase (Candida antarctica).

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine in acetic acid.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-Cyclohexyl-1,3-thiazole-4-methanol.

Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

2-Cyclohexyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The thiazole ring’s aromaticity and electron-donating properties enable it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-cyclohexyl-1,3-thiazole-4-carboxylic acid can be contextualized by comparing it with analogous thiazole derivatives. Key compounds are analyzed below:

Substituent Variations at Position 2

a) 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₉NO₂S

- Molecular Weight : 219.26 g/mol

- Biological Activity: Demonstrated AgrA inhibitory activity with binding energies ranging from -3.5 to -4.1 kcal/mol in docking studies.

b) 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₀H₆ClNO₂S

- Molecular Weight : 239.67 g/mol

- Physicochemical Properties : The electron-withdrawing chlorine atom enhances polarity and may improve solubility in polar solvents. This compound is commercially available with ≥97% purity, suggesting stability under standard conditions .

c) 2-Amino-1,3-thiazole-4-carboxylic Acid

- Molecular Formula : C₄H₄N₂O₂S

- Molecular Weight : 144.15 g/mol

- Biological Activity: Derivatives of this scaffold exhibit fungicidal and antiviral properties (e.g., 50–100 μg/mL efficacy against TMV). The amino group at position 2 enables diverse derivatization but lacks the lipophilicity of cyclohexyl, limiting membrane penetration .

Modifications to the Thiazole Core

a) 2-Cyclohexyl-5-methyl-1,3-thiazole-4-carboxylic Acid

- Molecular Formula: C₁₁H₁₅NO₂S

- No direct activity data are reported, but structural analogs suggest enhanced metabolic stability .

b) 2-(3-Cyclohexen-1-yl)-1,3-thiazolidine-4-carboxylic Acid

Functional Group Additions

a) 2-(Cyclopropylcarbamoyl)-1,3-thiazole-4-carboxylic Acid

Comparative Analysis Table

Research Implications

- AgrA Inhibition : Cyclohexyl and methylphenyl derivatives show promise as QS inhibitors, but chlorophenyl variants may offer improved solubility for in vivo applications.

- Structure-Activity Relationships (SAR): Lipophilic groups (e.g., cyclohexyl) enhance membrane interaction, while polar substituents (e.g., chlorine, amino) modulate solubility and target specificity.

Biological Activity

2-Cyclohexyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a thiazole ring with a cyclohexyl group and a carboxylic acid functional group. This unique structure is instrumental in its interaction with various biological targets.

Thiazole derivatives, including this compound, are known to interact with multiple biological pathways:

- Antimicrobial Activity : Thiazoles have been shown to exhibit significant antimicrobial properties, making them candidates for treating infections caused by bacteria and fungi.

- Antitumor Effects : Studies indicate that thiazole derivatives can induce cytotoxic effects in cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential against inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

| Biological Activity | Target Organism/Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.0 | |

| Antitumor | A431 (human carcinoma) | 1.98 | |

| Anti-inflammatory | RAW 264.7 macrophages | 10.0 |

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus, with an IC50 value of 5 µg/mL. This suggests potential for development into an antimicrobial agent.

Antitumor Potential

In another investigation focusing on cancer cell lines, the compound exhibited notable cytotoxicity against A431 cells (human carcinoma), with an IC50 of 1.98 µg/mL. The structure-activity relationship (SAR) analysis indicated that specific modifications to the thiazole ring could enhance its anticancer properties .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiazole derivatives generally indicates good bioavailability and absorption characteristics. Toxicological assessments are crucial for understanding the safety profile of these compounds in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-Cyclohexyl-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The compound is synthesized via cyclohexylation of thiazole intermediates. A typical approach involves reacting 4-carboxythiazole derivatives with cyclohexyl halides under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis purification is achieved using recrystallization (ethanol/water mixtures) or reverse-phase HPLC. Structural analogs, such as 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, have been synthesized similarly, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify cyclohexyl protons (δ 1.2–2.1 ppm) and thiazole carbons (δ 160–170 ppm).

- IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm).

- X-ray Crystallography : Resolves spatial arrangement; SHELX programs (e.g., SHELXL) refine crystal structures, addressing challenges like twinning or disorder .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at room temperature. Avoid moisture and prolonged light exposure, as carboxylic acid groups may degrade via hydrolysis. Safety protocols from analogs recommend PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. What computational approaches predict the conformational stability of the cyclohexyl-thiazole core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess energy-minimized conformers. For thiazole-carboxylic acid derivatives, anti-conformers dominate due to intramolecular hydrogen bonding between the thiazole nitrogen and carboxylic acid proton, stabilizing the trans-coplanar structure . Molecular dynamics simulations further evaluate solvent effects (e.g., DMSO vs. water).

Q. How does the cyclohexyl group influence interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. For example:

- Hydrophobicity : Cyclohexyl enhances membrane permeability, critical for intracellular targets.

- Steric Effects : Bulky substituents may hinder binding to flat active sites (e.g., kinases).

Biochemical assays (e.g., fluorescence polarization) quantify binding affinity, while docking studies (AutoDock Vina) map interactions .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Refinement : Use SHELXL to model disorder or twinning; adjust weighting schemes to reduce R-factors.

- Cross-Validation : Validate crystal structures with solid-state NMR or IR to confirm hydrogen-bonding patterns.

- Data Reproducibility : Re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion) to assess polymorphism .

Key Notes

- Avoided Sources : Commercial vendors (e.g., Santa Cruz Biotechnology, Sigma-Aldrich) were excluded per guidelines.

- Methodological Focus : Emphasized techniques (synthesis, spectroscopy, computational modeling) over definitions.

- Advanced Distinction : Highlighted SAR, conformational analysis, and data contradiction resolution as advanced themes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.